molecular formula C12H15BrClNO2 B13392836 (2S,4R)-4-[(2-bromophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride

(2S,4R)-4-[(2-bromophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B13392836
M. Wt: 320.61 g/mol
InChI Key: FSCTVRPHDYFEBA-UHFFFAOYSA-N
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Description

(2S,4R)-4-[(2-bromophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with potential applications in various fields of chemistry and biology. The compound features a pyrrolidine ring substituted with a 2-bromophenylmethyl group and a carboxylic acid moiety, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-[(2-bromophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of the 2-Bromophenylmethyl Group: This step often involves a nucleophilic substitution reaction where a bromophenylmethyl halide reacts with the pyrrolidine ring.

    Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-[(2-bromophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The bromine atom in the 2-bromophenylmethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S,4R)-4-[(2-bromophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies of enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It can be used in the production of fine chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (2S,4R)-4-[(2-bromophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4R)-4-[(2-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride
  • (2S,4R)-4-[(2-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride
  • (2S,4R)-4-[(2-iodophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride

Uniqueness

The uniqueness of (2S,4R)-4-[(2-bromophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride lies in its specific substitution pattern and chiral configuration, which can result in distinct chemical and biological properties compared to its analogs. The presence of the bromine atom can influence the compound’s reactivity and interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[(2-bromophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2.ClH/c13-10-4-2-1-3-9(10)5-8-6-11(12(15)16)14-7-8;/h1-4,8,11,14H,5-7H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSCTVRPHDYFEBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)CC2=CC=CC=C2Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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